(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Overview
Description
“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C9H10ClF2N . It has an average mass of 169.171 Da and a monoisotopic mass of 169.070313 Da . It is also known by other names such as cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S)- .
Synthesis Analysis
The synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” involves the reaction of Villa with 37% HCI in MeOH. The reaction mixture is stirred at 25°C for 2 hours, after which MeOH is partly evaporated, water is added, and the resulting white precipitate is filtered off, washed with water, and dried to afford the title compound as HCI salt .Molecular Structure Analysis
The InChI code for this compound is 1S/2C9H9F2N.2ClH/c210-7-2-1-5(3-8(7)11)6-4-9(6)12;;/h21-3,6,9H,4,12H2;21H/t26-,9+;;/m00…/s1 .Chemical Reactions Analysis
“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is used as an intermediate to prepare trans-2-arylcyclopropylamines .Physical And Chemical Properties Analysis
The compound is a solid and its color ranges from white to off-white. It is slightly soluble in DMSO and methanol when sonicated . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Intermediate in Pharmaceutical Production
- Ticagrelor Synthesis : This compound is a crucial intermediate in the synthesis of ticagrelor, a small molecule anti-clotting drug with high selectivity and anti-platelet activity without the need for metabolic activation (Pan Xian-hua, 2013).
- Enzymatic Process Development : A ketoreductase was used to transform related compounds into chiral alcohols, demonstrating the potential for enzymatic processes in synthesizing chiral intermediates for ticagrelor production (Xiang Guo et al., 2017).
- Biocatalytic Synthesis : Engineered enzymes have been used for the highly stereoselective synthesis of cyclopropane precursors to ticagrelor, suggesting a more efficient and cleaner alternative to multi-step chemical syntheses (Ka Hernandez et al., 2016).
Pharmaceutical Research
- Lipase-catalyzed Resolution : The hydrolytic resolution process using immobilized Candida antarctica lipase B demonstrated the potential for synthesizing optically pure cyclopropane-1-carboxylic acids, indicating the relevance in pharmaceutical synthesis (Xin-yu Wang et al., 2019).
Potential Therapeutic Applications
- LSD1 Inhibition : Cyclopropanamine compounds have been investigated for their potential use as LSD1 inhibitors, which may have therapeutic applications in treating conditions like schizophrenia, Alzheimer's disease, and drug addiction (B. Blass, 2016).
Synthesis and Binding Studies
- Sigma Receptor Ligands : Studies on the synthesis and receptor binding of N-substituted cyclohexylamines, including derivatives of (1R,2S)-2-(3,4-dichlorophenyl)ethyl, reveal their potential as high-affinity sigma receptor ligands (L. Radesca et al., 1991).
Safety And Hazards
The compound should be handled with care to avoid contact with skin and eyes. Dust formation should be avoided and breathing in mist, gas, or vapors should be prevented. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of any spill or leak .
Future Directions
properties
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOCHFFLYHPS-RDNZEXAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | |
CAS RN |
1156491-10-9, 1402222-66-5 | |
Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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